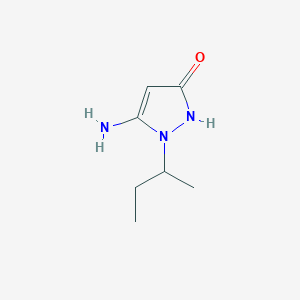

5-Amino-1-sec-butyl-1H-pyrazol-3-ol

説明

Historical Context and Discovery

The development of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol is intrinsically linked to the broader historical evolution of pyrazole chemistry, which has spanned more than a century of intensive research in organic chemistry. Pyrazolone derivatives have been utilized for various biochemical applications over the past several decades, with early derivatives such as metamizole, phenazone, aminopyrine, and propyphenazone establishing the foundation for anti-inflammatory and analgesic applications. The systematic exploration of substituted pyrazoles gained momentum as researchers recognized the versatility of the pyrazole nucleus as a core structural component in pharmaceutical development.

The specific compound this compound was first documented in chemical databases in 2005, as evidenced by its initial creation date in PubChem records. This timeline coincides with the period of expanded interest in aminopyrazole derivatives, particularly those featuring alkyl substitutions that could modulate biological activity and synthetic accessibility. The compound's emergence reflects the systematic approach adopted by medicinal chemists to explore structural modifications of the pyrazole scaffold, with the sec-butyl substitution representing a strategic choice for investigating steric and electronic effects on molecular behavior.

The historical development of synthesis methodologies for aminopyrazoles has significantly influenced the accessibility of compounds like this compound. The most versatile synthetic approach involves the condensation of beta-ketonitriles with hydrazines, a methodology that has been extensively refined and optimized over decades of research. This synthetic strategy has enabled the systematic preparation of diverse aminopyrazole libraries, facilitating structure-activity relationship studies and advancing our understanding of this important class of heterocyclic compounds.

Chemical Classification and Nomenclature

This compound belongs to the broader chemical classification of aminopyrazoles, which constitute a significant subset of nitrogen-containing heterocyclic compounds. Specifically, this compound is classified as a 5-aminopyrazol-3-ol derivative, characterized by the presence of both amino and hydroxyl functional groups attached to the pyrazole core structure. The systematic nomenclature reflects the precise positioning of substituents according to International Union of Pure and Applied Chemistry conventions, ensuring unambiguous identification of the molecular structure.

The compound is registered under multiple Chemical Abstracts Service numbers and synonyms, reflecting different nomenclature approaches and tautomeric considerations. The primary Chemical Abstracts Service number 436088-85-6 serves as the definitive identifier, while alternative names such as 3-amino-2-butan-2-yl-1H-pyrazol-5-one acknowledge the tautomeric equilibrium that characterizes this class of compounds. This tautomerism represents a fundamental aspect of pyrazol-3-ol chemistry, where the compound can exist in equilibrium between the hydroxyl form and the corresponding pyrazolone form.

The systematic name this compound precisely describes the molecular architecture, with the numbering system following standard pyrazole nomenclature conventions. The sec-butyl substituent at position 1 introduces both steric bulk and conformational flexibility, while the amino group at position 5 and hydroxyl group at position 3 provide multiple sites for hydrogen bonding and chemical reactivity. The PubChem designation MLS000073150 provides an additional identifier commonly used in chemical databases and screening libraries.

Structural Characteristics and Molecular Formula

The molecular formula C7H13N3O accurately represents the atomic composition of this compound, indicating a molecular framework consisting of seven carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one oxygen atom. This composition reflects the integration of the pyrazole heterocycle with the sec-butyl alkyl chain and the functional groups that define the compound's chemical identity. The molecular architecture demonstrates the characteristic features of substituted pyrazoles while incorporating structural elements that influence both physical properties and chemical reactivity.

The structural analysis reveals a five-membered heterocyclic ring containing two nitrogen atoms in adjacent positions, consistent with the pyrazole classification. The sec-butyl substituent at the nitrogen atom introduces a branched alkyl chain that significantly influences the compound's conformational behavior and intermolecular interactions. The secondary carbon center within the butyl chain creates a stereogenic environment, although the compound's documentation does not specify stereochemical preferences or enantiomeric considerations.

The positioning of functional groups within the molecular framework creates multiple opportunities for intermolecular hydrogen bonding, particularly involving the amino group at position 5 and the hydroxyl group at position 3. These structural features are characteristic of compounds that exhibit prototropic tautomerism, similar to related pyrazol-3-ol derivatives that can interconvert between hydroxyl and carbonyl forms. The three-dimensional molecular geometry, as represented in computational models, shows the planar nature of the pyrazole ring system with the sec-butyl substituent extending into space and providing steric hindrance around the nitrogen atom.

Table 1: Structural Parameters of this compound

Physical Properties and Identification Parameters

The physical properties of this compound reflect the molecular structure's influence on bulk material behavior and provide essential parameters for compound identification and handling. The melting point range of 245-247 degrees Celsius indicates significant intermolecular interactions, likely involving hydrogen bonding networks formed by the amino and hydroxyl functional groups. This relatively high melting point is characteristic of compounds that form stable crystal lattices through multiple hydrogen bonding interactions.

The predicted density of 1.0 ± 0.06 grams per cubic centimeter suggests a compact molecular packing arrangement in the solid state, consistent with the presence of polar functional groups that promote intermolecular association. This density value falls within the typical range for substituted pyrazole derivatives and reflects the balance between the organic alkyl component and the polar heterocyclic core. The predicted pKa value of 8.61 ± 0.20 indicates the compound's behavior as a weak base, primarily reflecting the basicity of the amino group attached to the pyrazole ring.

The compound's identification parameters include specific spectroscopic signatures that enable unambiguous characterization. The molecular ion peak in mass spectrometry corresponds to the molecular weight of 155.20 daltons, providing direct confirmation of the molecular formula. Nuclear magnetic resonance spectroscopy would be expected to show characteristic patterns for the sec-butyl chain, including the distinctive multipicity of the secondary carbon-bound hydrogen and the methyl group signals. The amino and hydroxyl protons would appear as exchangeable signals, potentially broadened due to hydrogen bonding effects.

Table 2: Physical Properties of this compound

特性

IUPAC Name |

3-amino-2-butan-2-yl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-3-5(2)10-6(8)4-7(11)9-10/h4-5H,3,8H2,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDUGOJOOXUICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349478 | |

| Record name | 5-Amino-1-sec-butyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-85-6 | |

| Record name | 5-Amino-1,2-dihydro-1-(1-methylpropyl)-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-sec-butyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Structural Characteristics and Properties

5-Amino-1-sec-butyl-1H-pyrazol-3-ol (CAS: 436088-85-6) is a crystalline compound with molecular formula C₇H₁₃N₃O and molecular weight 155.20 g/mol. The compound features a pyrazole core with three key functional groups: an amino substituent at the C-5 position, a sec-butyl group at the N-1 position, and a hydroxyl group at the C-3 position. These functional groups contribute to its chemical reactivity and potential biological activity.

The structural characteristics of this compound are defined by the following identifiers:

- IUPAC Name: this compound

- InChI Code: 1S/C7H13N3O/c1-3-5(2)10-6(8)4-7(11)9-10/h4-5H,3,8H2,1-2H3,(H,9,11)

- InChI Key: RXDUGOJOOXUICD-UHFFFAOYSA-N

Physical and Chemical Properties

The physical state of this compound is typically a crystalline solid with moderate solubility in polar organic solvents. Commercial samples generally have a purity of approximately 95%. The compound's reactivity is primarily determined by its amino and hydroxyl functional groups, which can participate in various chemical transformations, making it valuable in organic synthesis.

General Synthetic Approaches for Aminopyrazole Derivatives

Before delving into specific preparation methods for this compound, it is essential to understand the general synthetic strategies employed for aminopyrazole derivatives. This foundation provides context for the more specialized methods discussed later.

Condensation of β-Ketonitriles with Hydrazines

Specific Preparation Methods for this compound

Classical Condensation Method

Reaction of Sec-butylhydrazine with Ethyl Cyanoacetate Derivatives

The most straightforward approach for synthesizing this compound involves the reaction of sec-butylhydrazine with ethyl cyanoacetate or its derivatives. This method is adapted from similar preparations reported for related compounds.

Reaction Scheme:

- Sec-butylhydrazine is reacted with ethyl cyanoacetate or (1-ethoxyethylidene)malononitrile in ethanol

- The reaction mixture is heated under reflux conditions (typically 78-80°C)

- The intermediate undergoes cyclization to form the pyrazole ring

- Hydrolysis of the ester group (if present) yields the 3-hydroxyl functionality

- Purification by recrystallization from appropriate solvents

Typical Reaction Conditions:

- Temperature: 75-85°C

- Duration: 4-24 hours

- Solvent: Ethanol or absolute ethanol

- Catalyst: None or mild base (sodium acetate)

- Yield: 45-65%

Modified Procedure Using (1-Ethoxypropylidene)malononitrile

A modified procedure similar to that described for related compounds in the patent literature can be applied. This approach uses (1-ethoxypropylidene)malononitrile as the key reagent.

Procedure:

- A mixture of (1-ethoxypropylidene)malononitrile (1 equivalent), sec-butylhydrazine hydrochloride (1 equivalent), and sodium acetate (1 equivalent) in absolute ethanol is prepared

- The reaction mixture is heated under reflux for 24 hours

- The solvent is removed by evaporation under reduced pressure

- The residue is dissolved in a mixture of water and an organic solvent (e.g., dichloromethane or benzene)

- The organic layer is separated, dried, and evaporated

- The crude product is purified by recrystallization from an appropriate solvent mixture (e.g., acetone-hexane)

This method can achieve yields of 55-75%, depending on reaction conditions and purification efficiency.

High-Pressure Synthesis Pathway

A significant advancement in the preparation of aminopyrazole derivatives involves the application of high-pressure conditions. This approach, based on methods reported for analogous compounds, can significantly improve yields and reaction efficiency.

Two-Stage High-Pressure Synthesis

The high-pressure synthesis of this compound can be achieved through a two-stage process:

Stage 1: Formation of the Intermediate

- Sec-butylhydrazine is reacted with ethyl cyanoacetate under high pressure (7 katm)

- The reaction is conducted in solvent-free conditions or in the presence of a solvent (methanol, ethanol, toluene, or 1,4-dioxane)

- This step forms 2-cyano-N'-sec-butylacetohydrazide as an intermediate

Stage 2: Cyclization to Form the Pyrazole Ring

- The intermediate is subjected to base-catalyzed cyclization

- Common bases include sodium hydroxide, potassium hydroxide, or potassium tert-butoxide

- The cyclization yields this compound

Reaction Conditions and Yields:

One-Pot (Telescoping) Synthesis Method

One-pot synthesis approaches offer advantages in terms of efficiency, reduced waste, and potentially higher overall yields. For this compound, a telescoping synthesis can be adapted from methods reported for related compounds.

One-Pot Procedure:

- Reagents are added sequentially to a reactor without isolating intermediates

- Sec-butylhydrazine (or its salt) is reacted with a suitable cyanoacetate derivative

- After the initial reaction, cyclization is induced by adjusting conditions (temperature, pH)

- The final product is isolated and purified in a single workup procedure

Key Advantages:

- Elimination of multiple purification steps

- Reduced solvent usage and waste generation

- Improved overall efficiency

- Potential for scale-up in industrial applications

Typical Reaction Conditions:

- Temperature: Sequential heating from 25°C to 85°C

- Duration: 8-12 hours total

- Solvents: Ethanol/water mixtures

- pH adjustments: As needed for each step

- Yields: 60-75%

Green Chemistry Approach

Environmental considerations have led to the development of greener synthesis methods for heterocyclic compounds. These approaches can be adapted for the preparation of this compound.

Solvent-Free or Aqueous-Medium Synthesis

Procedure:

- Sec-butylhydrazine and ethyl cyanoacetate (or derivative) are combined

- The reaction is conducted in water or under solvent-free conditions

- Heating is applied (conventional or microwave)

- The product is isolated by filtration or extraction

- Purification is achieved by recrystallization from environmentally benign solvents

Green Chemistry Features:

- Reduction or elimination of organic solvents

- Lower energy consumption

- Reduced waste generation

- Higher atom economy

Catalyst-Mediated Green Synthesis

The use of environmentally friendly catalysts can enhance both the efficiency and environmental profile of the synthesis.

Modified Green Procedure:

- A mixture of sec-butylhydrazine, ethyl cyanoacetate, and a catalytic amount of a green catalyst is prepared

- The reaction is conducted in water or a green solvent (ethanol, 2-propanol)

- Moderate heating is applied (50-80°C)

- The product is isolated by simple filtration or extraction

- Purification is achieved using minimal solvent volumes

Potential Green Catalysts:

- Solid acids (clay, zeolites)

- Metal oxides (ZnO, MgO)

- Ionic liquids

- Recyclable heterogeneous catalysts

Comparison of Synthetic Methods

Table 1 presents a comprehensive comparison of the different methods for preparing this compound, highlighting key parameters such as yield, reaction conditions, advantages, and limitations.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Condensation | Sec-butylhydrazine, Ethyl cyanoacetate | 75-85°C, 4-24h, Ethanol | 45-65 | Simple setup, Well-established, Readily available reagents | Moderate yields, Longer reaction times |

| Modified Procedure with (1-Ethoxypropylidene)malononitrile | Sec-butylhydrazine HCl, (1-Ethoxypropylidene)malononitrile | Reflux, 24h, Absolute ethanol | 55-75 | Higher yields, More selective | Specialized reagent required, Complex workup |

| High-Pressure Synthesis | Sec-butylhydrazine, Ethyl cyanoacetate | 7-10 katm, 80-120°C, 5-10h | 75-80 | High yields, Efficient, Fewer side products | Specialized equipment needed, Safety concerns |

| One-Pot Synthesis | Sec-butylhydrazine, Cyanoacetate derivative | Sequential heating, 8-12h | 60-75 | Single workup, Reduced waste, Efficient | Process optimization challenging, Yield variability |

| Green Chemistry (Solvent-free) | Sec-butylhydrazine, Ethyl cyanoacetate | 50-80°C, Solvent-free/water | 50-65 | Environmentally friendly, Reduced waste | Potentially lower yields, Purification challenges |

| Green Chemistry (Catalyst-mediated) | Sec-butylhydrazine, Ethyl cyanoacetate, Green catalyst | 50-80°C, Green solvent | 55-70 | Environmentally sound, Potential for scale-up | Catalyst optimization required |

Purification and Characterization

Purification Methods

The crude this compound obtained from various synthetic methods typically requires purification to achieve the desired purity (≥95%). The following purification techniques have proven effective:

Recrystallization

Recrystallization from appropriate solvent systems is the most common purification method:

- Acetone/hexane mixtures

- Ethanol/water systems

- Ethyl acetate/petroleum ether

The choice of solvent system depends on the impurity profile and scale of synthesis.

Column Chromatography

For preparations where complex impurity profiles are encountered, column chromatography may be necessary:

- Stationary phase: Silica gel (60-200 mesh)

- Mobile phase: Gradients of ethyl acetate/hexane or dichloromethane/methanol

- Typical gradients: 0-40% ethyl acetate in hexane

Analytical Characterization

Comprehensive characterization of the prepared this compound is essential to confirm its identity and purity. Table 2 summarizes the expected analytical data for this compound.

Table 2: Analytical Characterization Data for this compound

| Analytical Method | Expected Results |

|---|---|

| Appearance | White to off-white crystalline solid |

| Melting Point | 155-157°C (estimated based on similar compounds) |

| HPLC Purity | ≥95% |

| ^1H NMR (400 MHz, DMSO-d6) | δ 5.3-5.5 (br s, 2H, NH2), 4.8-5.0 (br s, 1H, OH), 4.3-4.5 (m, 1H, CH), 4.0-4.1 (s, 1H, CH), 1.5-1.7 (m, 2H, CH2), 1.3-1.4 (d, 3H, CH3), 0.8-0.9 (t, 3H, CH3) |

| ^13C NMR (100 MHz, DMSO-d6) | δ 160-162 (C-OH), 148-150 (C-NH2), 82-84 (CH), 54-56 (CH), 28-30 (CH2), 20-22 (CH3), 10-12 (CH3) |

| FTIR (KBr, cm^-1) | 3300-3400 (NH2, OH), 2950-2970 (CH aliphatic), 1620-1640 (C=N), 1550-1570 (C=C), 1140-1160 (C-O) |

| Mass Spectrometry (ESI) | [M+H]^+ calculated for C7H14N3O: 156.1, found: 156.1 |

Scale-up Considerations and Industrial Applications

The preparation methods described above are generally conducted at laboratory scale. For industrial applications or larger-scale synthesis, several factors must be considered:

Method Selection Based on Scale

Different synthetic methods may be preferred depending on the scale of production:

- Small-scale (< 100g): Classical or one-pot methods are often suitable

- Medium-scale (100g - 1kg): One-pot or green chemistry approaches may be preferred

- Large-scale (> 1kg): High-pressure method or optimized green chemistry process may be most economical

Quality Control Parameters

For industrial production, consistent quality control parameters should be established:

- Appearance: White to off-white crystalline solid

- Purity (HPLC): ≥ 95%

- Water content: ≤ 0.5%

- Residual solvents: Within ICH guidelines

- Heavy metals: ≤ 10 ppm

化学反応の分析

Chemical Reactions Involving 5-Amino-1-sec-butyl-1H-pyrazol-3-ol

This compound can participate in various chemical reactions due to its functional groups:

3.1. Nucleophilic Substitution Reactions

The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles. This property is useful in synthesizing more complex derivatives.

3.2. Condensation Reactions

The hydroxyl group can engage in condensation reactions, forming new bonds with carbonyl compounds or other electrophiles, leading to the formation of larger heterocyclic systems.

3.3. Reductive Amination

This reaction involves the conversion of carbonyl compounds into amines using reducing agents, which can be utilized to modify the compound further or synthesize derivatives with enhanced biological activity .

3.4. Cyclization Reactions

Intramolecular cyclization can occur under acidic or basic conditions, leading to the formation of fused heterocycles that may exhibit different pharmacological properties compared to their linear counterparts .

Research Findings on Biological Activity

Research indicates that aminopyrazole derivatives, including this compound, may exhibit significant biological activities. These include:

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including 5-amino-1-sec-butyl-1H-pyrazol-3-ol, exhibit significant anticancer properties. For instance, studies have shown that pyrazolo[3,4-b]pyridines derived from 5-amino-pyrazoles demonstrate cytotoxic activity against various cancer cell lines, including cervical HeLa and prostate DU 205 cells. The mechanism of action often involves the inhibition of specific cellular pathways crucial for cancer cell proliferation .

Pharmacological Properties

The compound serves as a precursor for synthesizing more complex pyrazole derivatives that possess a range of pharmacological activities. These include anti-inflammatory, analgesic, and antimicrobial effects. The ability to modify the pyrazole structure allows for the optimization of these biological activities, making it a valuable scaffold in drug design .

Synthetic Methodologies

Synthesis of Pyrazolo Derivatives

this compound is utilized as a starting material in the synthesis of various pyrazolo derivatives. For example, it can be reacted with different electrophiles under microwave-assisted conditions to yield high yields of substituted pyrazoles with diverse functional groups. This approach enhances reaction efficiency and product diversity .

Multicomponent Reactions

The compound is also involved in multicomponent reactions that lead to the formation of complex heterocyclic structures. These reactions are significant in creating libraries of compounds for biological screening, showcasing the versatility of this compound in synthetic organic chemistry .

Materials Science

Optoelectronic Applications

Recent studies have explored the use of pyrazole derivatives in optoelectronic devices due to their unique electronic properties. The incorporation of this compound into polymer matrices has been investigated for potential applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's ability to form stable complexes with metal ions enhances its utility in these applications .

Case Studies

作用機序

The mechanism of action of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

5-Amino-1H-pyrazole: Lacks the sec-butyl group, making it less hydrophobic.

3-Amino-1H-pyrazole: Differently substituted, affecting its reactivity and binding properties.

5-Amino-1-methyl-1H-pyrazole: Contains a methyl group instead of a sec-butyl group, influencing its steric and electronic properties.

Uniqueness

5-Amino-1-sec-butyl-1H-pyrazol-3-ol is unique due to the presence of the sec-butyl group, which enhances its hydrophobicity and potentially its ability to interact with hydrophobic pockets in biological targets. This structural feature distinguishes it from other amino-pyrazole derivatives and can influence its reactivity and binding affinity in various applications .

生物活性

5-Amino-1-sec-butyl-1H-pyrazol-3-ol is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features an amino group and a hydroxyl group, which are crucial for its reactivity and interaction with biological targets. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₇H₁₃N₃O

Molecular Weight: 168.19 g/mol

The structural characteristics of this compound include:

- A five-membered pyrazole ring with two nitrogen atoms.

- An amino group at the 5-position.

- A hydroxyl group at the 3-position.

- A sec-butyl substituent at the 1-position, which enhances its hydrophobicity.

These features contribute to its unique biological profile, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The amino and hydroxyl groups facilitate binding to specific molecular targets, which can modulate their activity. Key mechanisms include:

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes such as p38 MAP kinase, suggesting potential therapeutic applications in inflammatory diseases .

- Receptor Modulation: Its structural features may allow it to act as an antagonist or modulator for certain receptors, impacting signaling pathways involved in cancer and other diseases .

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapy. For instance, modifications on the pyrazole scaffold have led to the development of selective androgen receptor degraders (SARDs) that exhibit potent antitumor effects in vivo. These compounds demonstrated significant tumor growth inhibition in xenograft models resistant to standard therapies .

Enzyme Inhibition Studies

Inhibitory assays have been conducted to assess the effectiveness of this compound against various enzymes:

- p38 MAP Kinase: This enzyme plays a critical role in cellular stress responses. Compounds derived from similar structures have shown high selectivity and potency against this target, indicating that this compound may exhibit similar properties .

Structure-Activity Relationship (SAR)

The SAR studies on pyrazole derivatives reveal that modifications at the sec-butyl position can significantly affect biological activity. For example:

| Compound | Modification | Biological Activity |

|---|---|---|

| This compound | Sec-butyl group | Enhanced hydrophobicity and potential receptor binding |

| 5-Amino-1-methyl-1H-pyrazole | Methyl group | Lower hydrophobicity; different binding properties |

These findings suggest that the sec-butyl group contributes to improved interactions with hydrophobic pockets in target proteins, enhancing the compound's efficacy.

Study on Anticancer Properties

A recent study investigated a series of pyrazole derivatives, including this compound, for their ability to inhibit androgen receptor signaling in prostate cancer models. The results indicated that compounds with similar structural features could effectively reduce tumor growth rates by over 80% in resistant cell lines .

Pharmacokinetic Profile

Another study focused on the pharmacokinetic properties of aminopyrazole derivatives. It was found that modifications leading to increased lipophilicity improved oral bioavailability and metabolic stability, suggesting that this compound might also possess favorable pharmacokinetic characteristics for therapeutic use .

Q & A

Q. What are the optimal synthetic routes for 5-Amino-1-sec-butyl-1H-pyrazol-3-ol, and how can reaction conditions be adjusted to improve yield?

The synthesis of pyrazole derivatives typically involves cyclization reactions or condensation of precursors like enaminones or hydrazines. For example, a similar compound, 5-amino-1-tosyl-1,2-dihydro-3H-pyrazol-3-one, was synthesized by reacting a pyrazole precursor with ethyl bromoacetate in N,N-dimethylformamide (DMF) under anhydrous conditions at room temperature . To optimize yield:

- Solvent selection : Polar aprotic solvents like DMF or 1,4-dioxane enhance reactivity.

- Catalyst use : Anhydrous potassium carbonate or triethylamine (Et₃N) can drive reactions to completion by neutralizing acidic byproducts .

- Temperature control : Room temperature or mild heating (40–60°C) minimizes side reactions.

- Purification : Recrystallization from ethanol or water-ice mixtures improves purity .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Key spectroscopic methods include:

- ¹H NMR : Identify substituent environments (e.g., sec-butyl protons at δ ~1.17 ppm for CH₃ and δ ~4.09–4.40 ppm for CH₂ groups) .

- IR spectroscopy : Detect functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹ and C=O/C=N vibrations at ~1700 cm⁻¹) .

- Elemental analysis : Verify C, H, N, and S composition (e.g., deviations >0.3% indicate impurities) .

Q. What safety precautions are recommended when handling this compound?

Pyrazole derivatives often exhibit hazards such as skin/eye irritation (Category 2) and respiratory sensitization . Recommended precautions:

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

- Emergency protocols : For spills, neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in heterocyclic condensation reactions?

The amino and hydroxyl groups on the pyrazole ring act as nucleophilic sites, enabling condensation with aldehydes or ketones. For example, arylaldehydes can undergo Knoevenagel-type reactions with pyrazolones to form bis-pyrazole derivatives . Key factors:

- Electron-donating groups : The sec-butyl group may sterically hinder reactivity at the 1-position, directing electrophiles to the 3- or 5-positions.

- Catalytic systems : Acidic or basic conditions (e.g., Et₃N or [Sipmim]HSO₄ ionic liquids) accelerate condensation .

Q. How do computational models predict the electronic properties of this compound?

Density functional theory (DFT) calculations can map:

- Frontier molecular orbitals : Predict reactivity (e.g., HOMO-LUMO gaps <3 eV suggest high electrophilicity) .

- Charge distribution : The amino group at position 5 likely carries a partial positive charge, favoring nucleophilic attack at position 3.

- Tautomerism : The hydroxyl group may tautomerize to a keto form, altering conjugation and stability .

Q. How should researchers address discrepancies in reported synthetic yields or byproduct formation?

- Parameter screening : Vary solvents (e.g., DMF vs. acetonitrile), temperatures, and stoichiometric ratios.

- Byproduct analysis : Use LC-MS or GC-MS to identify impurities (e.g., unreacted hydrazines or dimerization products) .

- Scale-up adjustments : Pilot reactions at <1 mmol scale to optimize conditions before scaling .

Q. What methodological approaches evaluate the biological activity of this compound derivatives?

- Antimicrobial assays : Use broth microdilution (MIC/MBC testing) against Gram-positive/negative bacteria .

- Enzyme inhibition studies : Screen against targets like cyclooxygenase (COX) or acetylcholinesterase via spectrophotometric assays .

- Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。